Sulfuric acid; bis(tetrabutylammonium ion)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid; bis(tetrabutylammonium ion) is a compound that consists of sulfuric acid paired with two tetrabutylammonium ions. This compound is notable for its unique properties and applications, particularly in the field of electrochemistry and as an electrolyte additive.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid; bis(tetrabutylammonium ion) typically involves the reaction of sulfuric acid with tetrabutylammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
H2SO4+2(C4H9)4NOH→(C4H9)4N2SO4+2H2O
Industrial Production Methods
In an industrial setting, the production of sulfuric acid; bis(tetrabutylammonium ion) involves the use of large-scale reactors where sulfuric acid and tetrabutylammonium hydroxide are mixed in precise stoichiometric ratios. The reaction is monitored to ensure complete conversion and the product is purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfuric acid; bis(tetrabutylammonium ion) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also undergo reduction reactions under suitable conditions.
Substitution: The tetrabutylammonium ions can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Common reagents used in reactions involving sulfuric acid; bis(tetrabutylammonium ion) include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from reactions involving sulfuric acid; bis(tetrabutylammonium ion) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various sulfur-containing compounds, while substitution reactions may result in the formation of different tetrabutylammonium salts.
Wissenschaftliche Forschungsanwendungen
Sulfuric acid; bis(tetrabutylammonium ion) has a wide range of applications in scientific research, including:
Electrochemistry: It is used as an electrolyte additive in batteries to improve performance and stability.
Catalysis: The compound is employed as a phase-transfer catalyst in various organic synthesis reactions.
Material Science: It is used in the preparation of polymer inclusion membranes for the selective extraction of metal ions from aqueous solutions.
Environmental Science: The compound is studied for its potential in the hydrometallurgical recovery of metals from electronic waste.
Wirkmechanismus
The mechanism of action of sulfuric acid; bis(tetrabutylammonium ion) involves its ability to act as an ion-pairing reagent. The tetrabutylammonium ions facilitate the transport of other ions in solution, enhancing the efficiency of electrochemical processes. The compound’s unique structure allows it to interact with various molecular targets, including metal ions and organic molecules, through ionic interactions and hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Sulfuric acid; bis(tetrabutylammonium ion) can be compared with other similar compounds, such as:
Tetrabutylammonium bromide: Used as a phase-transfer catalyst and in the synthesis of bioactive heterocycles.
Tetrabutylammonium hydrogen sulfate: Employed as an electrolyte additive in batteries.
Tetrabutylammonium hydroxide: Used in various organic synthesis reactions and as a strong base.
The uniqueness of sulfuric acid; bis(tetrabutylammonium ion) lies in its ability to combine the properties of sulfuric acid with the versatility of tetrabutylammonium ions, making it a valuable compound in multiple scientific and industrial applications.
Eigenschaften
Molekularformel |
C32H74N2O4S+2 |
---|---|
Molekulargewicht |
583.0 g/mol |
IUPAC-Name |
sulfuric acid;tetrabutylazanium |
InChI |
InChI=1S/2C16H36N.H2O4S/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h2*5-16H2,1-4H3;(H2,1,2,3,4)/q2*+1; |
InChI-Schlüssel |
ZXUCBXRTRRIBSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.